molecular formula C9H20N2O B022524 3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy CAS No. 54606-49-4

3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy

Cat. No.: B022524
CAS No.: 54606-49-4
M. Wt: 172.27 g/mol
InChI Key: RDUJJOXVBWKTHI-UHFFFAOYSA-N
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Description

3-(aminomethyl)-PROXYL is a member of aminoxyls, a member of pyrrolidines and a primary amine. It derives from a PROXYL.

Properties

IUPAC Name

(1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-8(2)5-7(6-10)9(3,4)11(8)12/h7,12H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUJJOXVBWKTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1O)(C)C)CN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
Reactant of Route 2
3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
Reactant of Route 3
3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
Reactant of Route 4
3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
Reactant of Route 5
3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
Reactant of Route 6
3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
Customer
Q & A

Q1: How does 3-Aminomethyl-proxyl contribute to radioprotection?

A: Research suggests that 3-Aminomethyl-proxyl exhibits strong radioprotective properties. Studies using Chinese hamster V79 cells demonstrated its ability to protect against radiation-induced cytotoxicity. [] Notably, 3-Aminomethyl-proxyl, alongside Tempamine, outperformed other tested nitroxides, including Tempol. This enhanced protection is attributed to its stronger binding affinity to DNA, a primary target of radiation damage. [] This suggests that 3-Aminomethyl-proxyl may act by shielding DNA from radiation-induced damage.

Q2: Can you elaborate on the interaction between 3-Aminomethyl-proxyl and cyclodextrins?

A: Studies utilizing electron spin resonance measurements revealed weak complexation between 3-Aminomethyl-proxyl and α-cyclodextrin. [] This interaction, although weak, is characterized by specific thermodynamic parameters, suggesting a dynamic equilibrium between the free and complexed forms of 3-Aminomethyl-proxyl. This finding highlights the potential for modifying the physicochemical properties of 3-Aminomethyl-proxyl through complexation with cyclodextrins.

Q3: How does cucurbit[7]uril impact the properties of 3-Aminomethyl-proxyl?

A: Cucurbit[7]uril (CB7) acts as a molecular container, encapsulating 3-Aminomethyl-proxyl within its cavity. [] This inclusion complexation leads to several noteworthy effects:

  • Increased Stability: Encapsulation by CB7 enhances the resistance of 3-Aminomethyl-proxyl to chemical reduction by ascorbic acid. [] This suggests that CB7 can protect the nitroxide moiety from degradation, potentially prolonging its efficacy.
  • pH Sensitivity: The formation of the 3-Aminomethyl-proxyl@CB7 complex exhibits sensitivity to pH changes, with the apparent pK of the mixture increasing with CB7 concentration. [] This property could be exploited for developing pH-sensitive probes or delivery systems.
  • Modulated EPR Spectra: Complexation with CB7 alters the electron paramagnetic resonance (EPR) spectra of 3-Aminomethyl-proxyl, reflecting changes in its rotational correlation time and hyperfine interaction. [] This finding highlights the potential of using CB7 as a tool to modulate and study the spectroscopic properties of 3-Aminomethyl-proxyl.

Q4: What is the significance of 3-Aminomethyl-proxyl in probing radical chemistry within biological systems?

A: 3-Aminomethyl-proxyl plays a crucial role in investigating radical chemistry within biological systems, particularly under oxidative stress conditions. [] While specific details of its application are not provided in the abstract, the research likely leverages the ability of 3-Aminomethyl-proxyl to interact with and trap free radicals. This interaction could allow researchers to identify and quantify radical species generated during oxidative stress in Salmonella typhimurium cells, shedding light on the underlying mechanisms of oxidative damage.

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